Product packaging for M11L protein(Cat. No.:CAS No. 148970-63-2)

M11L protein

Cat. No.: B1176091
CAS No.: 148970-63-2
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Description

The M11L protein is a 166-amino acid, mitochondria-localized virulence factor encoded by the Myxoma virus, a leporipoxvirus . It is a key determinant for viral pathogenesis, as viruses lacking M11L result in highly attenuated disease and are unable to cause lethal myxomatosis in rabbits . The primary research value of M11L lies in its potent ability to inhibit apoptosis in infected cells, thereby extending viral replication time. Its mechanism of action involves translocation to the outer mitochondrial membrane, where it physically associates with the Peripheral Benzodiazepine Receptor (PBR), a component of the mitochondrial permeability transition (PT) pore . Through this interaction, M11L prevents the loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like cytochrome c, effectively blocking a critical checkpoint in the intrinsic apoptosis pathway . M11L is essential for inhibiting the apoptotic response specifically in monocytes/macrophages during infection, and its anti-apoptotic function is intrinsically linked to the suppression of inflammation in vivo . As a research tool, the this compound is valuable for investigating mitochondrial-regulated cell death, host-virus interactions, and the molecular mechanisms of viral immune evasion. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

148970-63-2

Molecular Formula

C30H34N2O7

Synonyms

M11L protein

Origin of Product

United States

Molecular Architecture and Structural Biology of M11l Protein

Primary Sequence Characteristics and Post-Translational Considerations of M11L Protein

The this compound is a relatively small protein, consisting of 166 amino acids. nih.govasm.org Analysis of its primary sequence reveals a lack of significant homology to proteins outside the poxvirus family, including the Bcl-2 family of apoptosis regulators with which it shares a functional and structural resemblance. nih.govfrontierspartnerships.orgasm.orgrcsb.org A defining feature within its sequence is a hydrophobic stretch of 18 amino acids located near the carboxyl-terminus (C-terminus), which functions as a putative transmembrane domain essential for its subcellular localization. nih.gov

Sequence analysis also identified a putative Bcl-2 homology 3 (BH3)-like domain. asm.org In the broader Bcl-2 family, BH3 domains are critical for the protein-protein interactions that govern apoptosis. amazonaws.com While M11L's sequence similarity to the BH3 motif of cellular Bcl-2 proteins is weak, this region is integral to its function. asm.orgfrontierspartnerships.org

As viral proteins are synthesized using the host cell's machinery, they are subject to various post-translational modifications (PTMs) which can influence their folding, stability, localization, and function. thermofisher.commdpi.com PTMs such as phosphorylation, glycosylation, and ubiquitination are crucial for regulating the function of many mitochondrial proteins. frontiersin.org However, specific post-translational modifications for the this compound have not been extensively characterized in the available scientific literature.

Three-Dimensional Structural Determination of this compound

The three-dimensional structure of the this compound provides crucial insights into its mechanism of action, revealing a remarkable case of structural mimicry.

Crystal Structure Analysis of this compound

The high-resolution three-dimensional structure of the this compound has been determined by X-ray crystallography. amazonaws.comrcsb.orgwwpdb.org The crystal structure was solved to a resolution of 2.73 Å. rcsb.org The analysis revealed that M11L folds into a globular, seven-helix bundle (α1–7), with a central, predominantly hydrophobic α5 helix surrounded by six amphipathic helices. amazonaws.commdpi.com This compact, monomeric fold is a key determinant of its function. mdpi.comresearchgate.net

M11L Crystal Structure Details
Method X-RAY DIFFRACTION rcsb.org
Resolution 2.73 Å rcsb.org
Space Group P1 amazonaws.com
Total Structure Weight 33.76 kDa rcsb.org
Key Structural Feature Globular seven-helix bundle (α1–7) amazonaws.commdpi.com

Characterization of the Bcl-2 Fold Homology of this compound

Despite lacking significant primary sequence similarity to the mammalian Bcl-2 protein family, the crystal structure of M11L reveals that it adopts a three-dimensional fold that is virtually identical to that of prosurvival Bcl-2 proteins like Bcl-xL and Bcl-2. amazonaws.comfrontierspartnerships.orgrcsb.org This structural homology is a striking example of convergent evolution, where a viral protein has evolved to mimic the architecture of a host protein to hijack its cellular pathways. asm.orgmdpi.com This shared Bcl-2-like fold provides the necessary scaffold for M11L to engage with key components of the host's apoptotic machinery. asm.orgmdpi.com

Identification of Key Structural Motifs for this compound Functionality

The function of M11L is dictated by specific structural motifs that mediate its localization and interactions.

C-terminal Transmembrane (TM) Domain : A hydrophobic C-terminal domain is responsible for targeting the this compound to the mitochondria. asm.org This region is not merely an anchor but is essential for the protein's anti-apoptotic function. plos.org

BH3-Binding Groove : The Bcl-2 fold of M11L creates a surface groove that is structurally analogous to the BH3-binding groove of cellular anti-apoptotic proteins. asm.orgmdpi.com This groove allows M11L to bind to the BH3 domains of pro-apoptotic Bcl-2 family members, particularly Bak and Bax. amazonaws.commdpi.com The ability to sequester these pro-apoptotic proteins is central to M11L's function. amazonaws.com Critical residues within this groove are conserved among M11L and its orthologs, highlighting their importance for function. asm.org

Key Functional Motifs of this compound
Putative BH3-like Domain Contains conserved residues (e.g., Leucine and Aspartic acid) required for heterodimerization with Bcl-2 family members. asm.org
Canonical BH3-Binding Groove A surface pocket formed by helices α2-α5 that accommodates the BH3 domains of pro-apoptotic proteins like Bak and Bax. amazonaws.comasm.orgmdpi.com
C-terminal Mitochondrial Targeting Signal The last 25 amino acids, containing a hydrophobic transmembrane region flanked by positively charged residues, are necessary and sufficient for mitochondrial localization. nih.govembopress.orgresearchgate.net

Subcellular Localization and Intracellular Trafficking Mechanisms of this compound

The precise location of M11L within the cell is critical for its ability to inhibit apoptosis.

Mitochondrial Targeting Sequence Identification and Characterization

M11L is specifically targeted to the mitochondria. nih.govasm.orgembopress.org This localization is directed by a signal sequence within the C-terminal 25 amino acids of the protein. nih.govembopress.orgresearchgate.net This region has been shown to be both necessary and sufficient for mitochondrial targeting. nih.gov

The targeting signal consists of an 18-amino acid hydrophobic domain, which acts as a transmembrane anchor, flanked by positively charged residues, and followed by a short, positively charged C-terminal tail. nih.govplos.orgresearchgate.net This motif conforms to a consensus targeting signal used by many Bcl-2 family members to anchor in the outer mitochondrial membrane. nih.govembopress.org Upon reaching the mitochondrion, M11L integrates into the outer membrane, with its functional domains oriented towards the cytoplasm, where it can interact with other components of the apoptotic pathway. nih.gov This strategic positioning allows M11L to stand guard at a key control point of apoptosis. nih.gov

Orientation and Topology of this compound within Mitochondrial Membranes

The this compound, a key anti-apoptotic factor of the myxoma virus, localizes to the mitochondria to exert its function. nih.gov Its orientation and topology within the mitochondrial membranes are critical for its role in inhibiting programmed cell death.

M11L is an integral membrane-associated protein that is directed to the mitochondria by a specific targeting signal located within its C-terminal region. nih.govembopress.org This protein is found associated with the outer mitochondrial membrane, with its N-terminus oriented towards the cytoplasm. nih.govebi.ac.uk This positioning is crucial for its interaction with other proteins involved in the apoptotic cascade.

Mitochondrial Targeting and Membrane Insertion

The localization of M11L to the mitochondria is mediated by a C-terminal signal sequence. nih.govembopress.org This sequence is both necessary and sufficient for mitochondrial targeting. nih.govresearchgate.net Key features of this targeting signal include a hydrophobic transmembrane domain flanked by positively charged amino acid residues, followed by a positively charged tail. nih.gov

Experimental evidence has demonstrated that the C-terminal 25 amino acids of M11L are sufficient to direct a green fluorescent protein (GFP) reporter to the mitochondria. nih.govresearchgate.net This region contains a putative transmembrane domain essential for anchoring the protein into the mitochondrial outer membrane. nih.govasm.org The charge distribution within this C-terminal domain shares similarities with the signal anchor sequence of the Bcl-2 protein family, which is also involved in mitochondrial targeting. nih.gov

Topological Orientation

Studies utilizing proteinase K digestion have confirmed the orientation of M11L within the mitochondrial outer membrane. A significant portion of the this compound remains accessible to proteinase K, indicating that it is exposed to the cytoplasm. nih.gov This supports a model where M11L is a tail-anchored protein, inserted into the outer mitochondrial membrane with its bulk, including the N-terminus, facing the cytosol. nih.govebi.ac.uk This topology is similar to that of many Bcl-2 family proteins, which also play a role in regulating apoptosis at the mitochondrial level. nih.govembopress.org

This orientation allows M11L to interact with pro-apoptotic proteins such as Bax and Bak at the mitochondrial surface, thereby inhibiting their function and preventing the permeabilization of the outer mitochondrial membrane. asm.orgfrontierspartnerships.orgresearchgate.net

Research Findings on M11L Orientation

Experimental ApproachKey FindingConclusionReference
Immunofluorescence and Confocal MicroscopyM11L co-localizes with mitochondrial-specific markers.M11L is targeted to the mitochondria. nih.gov
GFP-M11L Chimera ExpressionThe C-terminal 25 amino acids of M11L are sufficient to target GFP to the mitochondria.The C-terminus contains the mitochondrial targeting signal. nih.govresearchgate.net
Proteinase K Digestion AssayM11L associated with mitochondria is sensitive to proteinase K digestion.M11L is inserted into the outer mitochondrial membrane with its N-terminus facing the cytoplasm. nih.gov
Subcellular Fractionation and ImmunoblottingM11L is predominantly found in the membrane-associated pellet fraction containing mitochondria.Confirms mitochondrial localization of M11L. nih.gov

Functional Roles of M11l Protein in Host Pathogen Interaction and Cellular Processes

Modulation of Cellular Apoptosis Pathways by M11L Protein

M11L is an antiapoptotic protein that modulates apoptosis after infection of rabbit leukocytes. nih.govresearchgate.net It is antiapoptotic even when expressed independently of other viral proteins. nih.gov The protein localizes to mitochondria, and this localization is essential for its antiapoptotic function. nih.gov M11L's antiapoptotic properties are directed at the mitochondrial checkpoint. asm.org M11L is considered a key anti-apoptotic protein member of the Bcl2 superfamily encoded by MYXV and acts as a potent inhibitor of intrinsic apoptosis. researchgate.netresearchgate.net

Inhibition of Mitochondrial Permeability Transition Pore by this compound

M11L blocks staurosporine-induced apoptosis by preventing mitochondria from undergoing a permeability transition. nih.gov This inhibition of mitochondrial changes is typically associated with apoptosis. nih.gov M11L physically associates with the mitochondrial peripheral benzodiazepine (B76468) receptor (PBR), a component of the permeability transition (PT) pore. nih.govresearchgate.net This interaction is thought to participate in the M11L-mediated protection against apoptosis. core.ac.uk Close association of M11L and the PBR is indicated by fluorescence resonance energy transfer (FRET) analysis. nih.govresearchgate.net M11L regulates the mitochondrial permeability transition pore complex, most likely by direct modulation of the PBR. nih.govresearchgate.net M11L blocks staurosporine-induced apoptosis by preventing mitochondria from undergoing a permeability transition, and the mitochondrial localization of this protein is essential for this function. nih.gov

Prevention of Cytochrome c Release by this compound

M11L inhibits mitochondrial changes typically associated with apoptosis, such as the release of cytochrome c into the cytoplasm. nih.gov Stable expression of M11L prevents the release of mitochondrial cytochrome c induced by staurosporine (B1682477) or protoporphyrin IX (PPIX), a ligand of the PBR. nih.govresearchgate.net Transiently expressed M11L also prevents mitochondrial membrane potential loss induced by PPIX, or induced by staurosporine in combination with PK11195, another ligand of the PBR. nih.govresearchgate.net M11L effectively protects cells from Fas ligand-induced apoptosis, thereby blocking release of cytochrome c. asm.orgnih.gov The presence of cytochrome c in the cytosol is often a point of no return in the apoptotic process. nih.govasm.org

Downstream Impact of this compound on Caspase Activation and Apoptotic Cascade Progression

The finding that M11L can prevent caspase-3 activation and poly(ADP-ribose) polymerase cleavage suggests that this protein has a direct effect on a strategic step in an apoptotic cascade upstream of caspase-3. nih.gov M11L expression impedes caspase-3 activation after treatment of Rat2 cells with staurosporine. nih.gov M11L blocks FasL-induced signaling prior to the release of cytochrome c from mitochondria and the subsequent activation of the downstream effector caspases that normally cleave PARP. nih.gov Expression of M11L could inhibit Fas-ligand induced apoptosis in HEK293 cells and downregulate the subsequent caspase cascade in virus infected cells. researchgate.netmdpi.com

Role of this compound in Viral Pathogenesis and Myxoma Virus Virulence

M11L plays an important role in the virulence of myxoma virus during host infection. nih.gov It is a key virulence factor that inhibits apoptosis of infected cells, particularly monocytes. nih.gov The dramatic contribution of M11L to viral pathogenesis was recognized during characterization of an M11L knockout virus. nih.gov

Attenuation of this compound Knockout Viruses in Vivo

In marked contrast to the parental virus, which gives rise to the lethal symptoms of myxomatosis, the M11L deletion mutant elicited a highly attenuated, nonlethal disease phenotype in laboratory rabbits. nih.gov Infection of rabbits with the M11L knockout virus resulted in highly attenuated disease symptoms and full recovery. nih.govrupress.org In vivo, M11L-negative strains have a greatly reduced virulence and induce more vigorous inflammatory reactions than pathogenic wild-type strains. embopress.org The attenuation displayed by a virus lacking both MGF and M11L is much more severe than that expected by inactivation of MGF alone. asm.org Deletion analysis has shown that the M11L open reading frame (ORF) is an important virulence factor which downregulates leukocyte infiltration of MYX-induced tumors. nih.gov

This compound’s Influence on Host Cellular Responses Beyond Apoptosis

Beyond its direct anti-apoptotic effects, the this compound exerts influence on broader host cellular responses, notably impacting the inflammatory landscape during myxoma virus infection. The presence or absence of functional M11L has been shown to correlate with distinct inflammatory phenotypes, suggesting a role for M11L in modulating immune cell behavior and cytokine production. nih.govnih.govnih.govresearchgate.net

Modulation of Leukocyte and Monocyte/Macrophage Apoptosis by this compound

M11L is a novel, 166-amino acid membrane-associated protein that has been demonstrated to modulate apoptosis specifically in infected rabbit leukocytes. nih.govnih.gov Studies have shown that M11L is antiapoptotic when expressed independently of other viral proteins and is targeted to mitochondria via a short C-terminal region. nih.govnih.gov This mitochondrial localization is crucial for its function. nih.govnih.gov

M11L's antiapoptotic activity is mediated through its ability to prevent mitochondria from undergoing a permeability transition, a critical step in many apoptotic pathways. nih.govnih.govsemanticscholar.orgnih.gov Research indicates that M11L interacts with components of the mitochondrial permeability transition pore (PTP), including the peripheral benzodiazepine receptor (PBR). nih.govsemanticscholar.orgresearchgate.netasm.orgasm.org This interaction appears to contribute to M11L's ability to counteract proapoptotic signals and maintain mitochondrial membrane potential. nih.govsemanticscholar.orgresearchgate.net

Crucially, M11L is specifically required to inhibit the apoptotic response of monocytes and macrophages during myxoma virus infection. nih.govnih.gov In the absence of functional M11L, cells of this lineage undergo increased apoptosis when infected with an M11L knockout virus. nih.govnih.gov This finding underscores a cell-specific antiapoptotic role for M11L, particularly within the monocyte/macrophage population. nih.govnih.gov

M11L has also been shown to interact with proapoptotic proteins from the Bcl-2 family, such as Bak and Bax. asm.orgasm.orgmdpi.comrcsb.orgresearchgate.net By sequestering these proteins, M11L effectively blocks their ability to induce apoptosis at the mitochondrial level. mdpi.comrcsb.org This interaction with key regulators of the mitochondrial apoptotic pathway further explains M11L's potent antiapoptotic function in infected leukocytes and monocytes/macrophages. asm.orgasm.orgresearchgate.net

Correlation with Pro-Inflammatory Phenotypes in this compound-Deficient Infections

A significant finding in the study of this compound is the observed correlation between the absence of M11L and the development of profound pro-inflammatory phenotypes during myxoma virus infection. nih.govnih.gov While the wild-type myxoma virus causes lethal myxomatosis, characterized by tumor-like lesions, infection with an M11L knockout virus results in a highly attenuated, non-lethal disease phenotype in laboratory rabbits. nih.govnih.govsemanticscholar.org Despite the reduced virulence, histological analysis of lesions produced by the M11L knockout virus reveals signs of vigorous inflammatory activity and the presence of large numbers of infiltrating inflammatory cells. nih.gov

This paradoxical observation of reduced virulence coupled with increased inflammation in the absence of M11L suggests a link between M11L's antiapoptotic function and the suppression of inflammation. nih.govnih.govresearchgate.net The key to this link appears to lie in the specific role of M11L in preventing apoptosis of monocytes and macrophages. nih.govnih.govnih.govresearchgate.net

Research suggests that apoptosis of cells within the monocyte/macrophage lineage is uniquely pro-inflammatory. nih.govnih.gov When these cells undergo apoptosis, they can promote inflammation, potentially through the processing and release of inflammatory cytokines like IL-1β. nih.gov Furthermore, monocyte-derived macrophages are involved in resolving inflammation, and their depletion through apoptosis could exacerbate inflammatory responses. nih.gov

Therefore, the anti-inflammatory effects observed in the presence of M11L during wild-type infection are likely a consequence of its ability to maintain the viability of infected monocytes and macrophages by inhibiting their apoptosis. nih.govnih.govresearchgate.net This prevention of monocyte/macrophage apoptosis by M11L helps to suppress the pro-inflammatory signals that would otherwise be generated, thereby contributing to the less inflammatory phenotype seen in wild-type infections compared to M11L-deficient infections. nih.govnih.govnih.govresearchgate.net The interaction of M11L with the PBR, which is present at high concentrations in monocytes and is thought to potentiate inflammatory responses, may also contribute to M11L's anti-inflammatory role. nih.govresearchgate.net

The following table summarizes some key findings related to M11L's function:

FeatureObservation in Presence of M11LObservation in Absence of M11L (Knockout Virus)Source(s)
Apoptosis of Infected LeukocytesModulated/InhibitedIncreased, particularly in monocytes/macrophages nih.govnih.gov
Apoptosis of Monocytes/MacrophagesInhibitedIncreased nih.govnih.gov
Mitochondrial Permeability TransitionPreventedOccurs nih.govnih.govsemanticscholar.orgnih.gov
Interaction with PBRYesN/A (Protein absent) nih.govsemanticscholar.orgresearchgate.netasm.orgasm.org
Interaction with Bak/BaxYes (Sequestered)N/A (Protein absent) asm.orgasm.orgmdpi.comrcsb.orgresearchgate.net
Inflammatory PhenotypeLess profound/Suppressed inflammationProfoundly pro-inflammatory, vigorous inflammatory activity nih.govnih.govsemanticscholar.orgnih.govembopress.org
Viral VirulenceLethal (in rabbits)Highly attenuated, non-lethal (in rabbits) nih.govnih.govsemanticscholar.org

Molecular Mechanisms of M11l Protein Host Protein Interactions

Direct Binding and Interaction with Pro-Apoptotic Bcl-2 Family Members

M11L functions as a structural mimic of pro-survival Bcl-2 proteins, utilizing a conserved ligand-binding groove to engage with pro-apoptotic Bcl-2 proteins. researchgate.netmdpi.com This interaction is crucial for M11L's anti-apoptotic activity, particularly its ability to neutralize the effects of the executioner proteins Bak and Bax. nih.govscispace.com

Specificity and Affinity of M11L Protein Binding to Bak

M11L has been shown to constitutively form inhibitory complexes with the pro-apoptotic Bcl-2 family member Bak in human cells. asm.orgnih.gov This binding interaction has been identified through various methods, including FLAG-tagged pull-down assays and tandem affinity purification from transfected and virus-infected human cells. asm.orgnih.gov M11L's ability to interact with Bak is independent of Bax involvement. asm.orgnih.gov

Studies using a peptide derived from Bak indicate that M11L binds to Bak with an affinity similar to that of cellular anti-apoptotic proteins Bcl-2 and Bcl-xL for the same peptide. nih.gov Specifically, the dissociation constant (Kd) for M11L binding to a Bak peptide was determined to be approximately 4.9 ± 0.3 µM. nih.gov This affinity suggests that the binding of M11L to Bak is physiologically relevant and supports the model that M11L acts as a structural mimic to compete with host proteins for Bak binding. nih.gov

Protein Binding Partner Interaction Type Affinity (Kd)
M11L Bak Constitutive Binding ~4.9 ± 0.3 µM (with Bak peptide) nih.gov
Bcl-2 Bak peptide Binding 12.7 µM nih.gov
Bcl-xL Bak peptide Binding 0.5 µM nih.gov

Interaction Profile of this compound with Bax and its Conformational Inhibition

In addition to Bak, M11L can also bind to human Bax, although this interaction appears to be inducible under certain conditions, unlike the constitutive binding observed with Bak. asm.orgnih.gov Inducible binding of M11L to mitochondrially localized Bax has been detected in myxoma virus-infected cells and in M11L/Bax-cotransfected cells. nih.govasm.orgnih.gov This interaction is independent of Bak. nih.govasm.orgnih.gov

Crucially, in the presence of M11L, the structural activation of Bax at the mitochondrial membrane, characterized by a conformational change, is blocked. nih.govasm.orgnih.gov This inhibition of Bax conformational activation by M11L is observed in both M11L-expressing myxoma-infected cells and M11L-transfected cells under apoptotic stimulation. nih.govasm.orgnih.gov This suggests that M11L prevents cell death by blocking this late-stage transition in the Bax protein's conformational status, thereby maintaining Bax in a conformation unfavorable for apoptosis progression. asm.org

Lesser Interactions of this compound with Other BH3-Only Proteins (e.g., Bim, Bid, Bmf)

While M11L primarily sequesters Bak and Bax, it has also been reported to interact with other pro-apoptotic BH3-only proteins, including Bim, Bid, and Bmf. researchgate.netmdpi.com Some studies suggest M11L displays high affinity toward the BH3-only protein Bim and was able to bind other pro-apoptotic proteins Bak, Bax, Bid, and Bmf with high to moderate affinity. researchgate.net However, cellular studies indicate that M11L primarily subverts host cell apoptosis by sequestering Bak and Bax, but not Bim. researchgate.net Another study indicated M11L interacted with BimL but not detectably or weakly with other BH3-only proteins. asm.org

Protein Interacting BH3-Only Proteins Primary Sequestration Targets
M11L Bak, Bax, Bim, Bid, Bmf researchgate.netmdpi.com Bak, Bax researchgate.net

Association of this compound with the Peripheral Benzodiazepine (B76468) Receptor (PBR) / Translocator Protein (TSPO) Complex

M11L was initially shown to bind to the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO), by hydrophobic interactions at the outer mitochondrial membrane. asm.orgnih.govnih.gov TSPO is an 18 kDa protein mainly found on the outer mitochondrial membrane and is known to bind various benzodiazepine-like drugs and intermediates of the haem biosynthetic pathway. wikipedia.org It can form a multimeric complex with other mitochondrial proteins like the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide carrier (ANC). nih.govplos.org

Evidence for Physical Association and Functional Modulation

Evidence for the physical association between M11L and PBR/TSPO comes from studies using techniques such as cross-linking and fluorescence resonance energy transfer (FRET) analysis. nih.govresearchgate.netsemanticscholar.orgresearchgate.net These methods have demonstrated that M11L physically associates with the mitochondrial PBR component of the permeability transition (PT) pore. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This represents evidence that PBR may physically associate with an anti-apoptotic protein capable of modulating mitochondrial function. semanticscholar.org

Functionally, M11L modulates the PBR/TSPO complex. researchgate.netsemanticscholar.org Myxoma virus infection and the associated expression of early proteins, including M11L, protect cells from apoptosis induced by stimuli like staurosporine (B1682477) and Fas ligand. nih.govresearchgate.netsemanticscholar.orgwikigenes.org This protective effect is augmented by the presence of PBR. nih.govresearchgate.netsemanticscholar.orgwikigenes.org M11L's ability to counteract apoptosis induced by PBR ligands like protoporphyrin IX (PPIX) and PK11195 further supports its functional modulation of the receptor. nih.govresearchgate.netsemanticscholar.org

Comparative Analysis and Evolutionary Insights of M11l Protein Homologs

Identification and Characterization of M11L Protein Orthologs Across Poxviridae

M11L is a novel protein initially identified in Myxoma virus, a member of the Leporipoxvirus genus. nih.govnih.gov While M11L itself currently has no database homologs outside the poxvirus family based on primary sequence similarity, orthologs have been identified within certain genera of the Chordopoxvirinae subfamily. nih.govnih.govmdpi.com

Orthologs of M11L are found in all orthopoxviruses, with Vaccinia virus (VACV) F1L serving as a representative member. nih.gov Despite being considered orthologs, the sequence identity between M11L orthologs in different clade II poxvirus genera is remarkably low, ranging between 20% and 35% at the protein level. nih.gov This low sequence similarity suggests significant evolutionary divergence. PSI-BLAST searches using the M11L ortholog from Deerpox virus (DPV), 16L, have identified multiple significant hits in orthopoxviruses, including VACV F1L. nih.gov

While M11L orthologs are present in orthopoxviruses, they are notably absent in all other completely sequenced poxviruses. nih.gov However, an ortholog (C14R) has been identified in the partially sequenced squirrelpox virus. nih.gov Interestingly, some poxviruses, such as Fowlpox virus (FPV) and Canarypox virus (CNPV), contain unrelated Bcl-2-like proteins (FPV039 and CNPV058) that are most closely related to vertebrate MCL1 and lack apparent sequence similarity to other poxvirus Bcl-2-related proteins. nih.gov FPV039 has been shown to inhibit apoptosis and can functionally replace VACV F1L in the context of VACV infection. nih.gov

M11L is a small protein, 166 amino acids in length, with a C-terminal hydrophobic domain that targets it to the outer mitochondrial membrane. nih.govnih.govnih.gov This localization is crucial for its anti-apoptotic function. nih.govnih.gov The protein lacks distinct structural motifs apart from this transmembrane region. nih.gov

Table 1: Distribution of M11L/F1L Orthologs in Poxviridae

Poxvirus GenusM11L/F1L Ortholog PresenceRepresentative Ortholog(s)Sequence Identity to MYXV M11L (Protein)
LeporipoxvirusPresentM11L100% (MYXV)
OrthopoxvirusPresentF1L, DPV022, EMV02520-35% (between genera) nih.govasm.org
CapripoxvirusAbsentSPPV14 (unrelated Bcl-2)Low/None (unrelated) mdpi.commdpi.com
AvipoxvirusAbsentFPV039, CNPV058 (unrelated Bcl-2)Low/None (unrelated) nih.govmdpi.com
Other PoxvirusesAbsent (in sequenced genomes)C14R (Squirrelpox, partially sequenced)Not specified nih.gov

Comparative Studies with Other Viral Anti-Apoptotic Proteins

Comparing M11L with other viral anti-apoptotic proteins highlights both the unique aspects of M11L's mechanism and conserved strategies for apoptosis evasion.

Distinctions from Vaccinia Virus F1L and Other Viral Bcl-2 Mimics

Despite being orthologs and sharing the crucial function of inhibiting apoptosis at the mitochondria, M11L and Vaccinia virus F1L lack obvious sequence homology. asm.orgasm.org Both proteins localize to the mitochondria and inhibit the release of cytochrome c and the loss of mitochondrial membrane potential. asm.orgasm.orgnih.gov However, their mechanisms of interaction with host apoptotic machinery show distinctions.

While both M11L and F1L are considered functional Bcl-2 homologs, meaning they perform a similar anti-apoptotic function to cellular Bcl-2 proteins, they achieve this through different primary interactions. nih.govscienceopen.com M11L primarily acts by sequestering the pro-apoptotic cellular proteins Bak and Bax. nih.govmdpi.comrcsb.orgresearchgate.netmdpi.comnih.govencyclopedia.pub It displays high affinity for the BH3-only protein Bim and can bind Bak, Bax, Bid, and Bmf with high to moderate affinity. mdpi.comresearchgate.netencyclopedia.pub Cellular studies confirm that M11L primarily subverts apoptosis by sequestering Bak and Bax, but not Bim. mdpi.comresearchgate.netencyclopedia.pub

In contrast, while F1L also interacts with Bak and inhibits its activation, studies suggest that F1L primarily acts through the neutralization of Bim in a viral infection setting. mdpi.comasm.orgmdpi.com Unlike M11L, Vaccinia virus F1L has been shown to only require neutralization of Bim for its anti-apoptotic function during infection. mdpi.com Furthermore, Vaccinia virus F1L interacts with Bak and inhibits Bak activation but lacks obvious sequence homology to cellular Bcl-2 family members as well as M11L. asm.org

Another distinction lies in their structural properties. While M11L adopts a monomeric Bcl-2 fold despite lacking primary sequence similarity to Bcl-2, F1L has an unusual N-terminal extension and forms a domain-swapped dimer. rcsb.orgebi.ac.uk

Table 2: Comparison of MYXV M11L and VACV F1L

FeatureMYXV M11LVACV F1L
Sequence Homology to Bcl-2Lacks obvious sequence similarity nih.govnih.govrcsb.orgLacks obvious sequence homology nih.govasm.org
Sequence Homology to Each OtherLacks obvious sequence homology asm.orgasm.orgLacks obvious sequence homology asm.orgasm.org
LocalizationMitochondria (Outer Mitochondrial Membrane) nih.govasm.orgnih.govnih.govMitochondria (Outer Mitochondrial Membrane) asm.orgnih.govebi.ac.uk
Primary Mechanism of ActionSequesters Bak and Bax nih.govmdpi.comrcsb.orgresearchgate.netmdpi.comnih.govencyclopedia.pubPrimarily neutralizes Bim (in infection) mdpi.commdpi.com
Interaction with Bak/BaxBinds Bak and Bax nih.govmdpi.comrcsb.orgresearchgate.netnih.govencyclopedia.pubInteracts with Bak, inhibits activation asm.orgebi.ac.uk
Interaction with BimBinds Bim with high affinity mdpi.comresearchgate.netencyclopedia.pubPrimarily acts via Bim sequestration mdpi.commdpi.com
Structural FoldMonomeric Bcl-2 fold mdpi.commdpi.comrcsb.orgresearchgate.netBcl-2-like fold, domain-swapped dimer ebi.ac.uk

Other poxviruses also encode anti-apoptotic proteins with varying degrees of similarity and distinct mechanisms. For instance, Sheeppox virus (SPPV) encodes SPPV14, a vBcl-2 protein that adopts a monomeric Bcl-2 fold similar to M11L and interacts with a broad range of pro-apoptotic host Bcl-2 proteins except Noxa. mdpi.commdpi.comencyclopedia.pub Deerpox virus DPV022, while having limited homology to M11L and F1L, also localizes to mitochondria and inhibits apoptosis by regulating Bak and Bax. asm.org

Similarities with Anti-Apoptotic Proteins from Other Viral Families (e.g., Herpesviruses)

Despite the lack of primary sequence similarity to cellular Bcl-2 proteins, M11L adopts a virtually identical three-dimensional protein fold to Bcl-2. nih.govmdpi.comrcsb.orgnih.govpdbj.org This structural mimicry allows M11L to associate with BH3 domains, particularly those of Bax and Bak, thereby blocking their pro-apoptotic action. nih.govrcsb.orgpdbj.org This strategy of mimicking the structure of host anti-apoptotic proteins is also employed by viruses from other families, notably herpesviruses and adenoviruses. rcsb.orgpdbj.org

Adenoviruses and some gamma-herpesviruses express homologs of prosurvival Bcl-2 proteins to subvert the host's apoptotic machinery. rcsb.orgpdbj.org For example, the Epstein-Barr virus (EBV) protein BHRF1 is a Bcl-2 homolog that inhibits apoptosis. nih.gov Similarly, Herpesvirus saimiri encodes a Bcl-2 protein that prevents the loss of mitochondrial membrane potential, cytochrome c release, and caspase-3 activation. nih.gov

While M11L's primary sequence is distinct, its functional outcome – inhibiting apoptosis at the mitochondria by targeting key Bcl-2 family members – is a shared strategy among various viruses. Human cytomegalovirus (HCMV) encodes vMIA (viral mitochondria inhibitor of apoptosis), a protein that localizes to mitochondria and inhibits apoptosis by blocking the activity of ANT (adenine nucleotide transporter), a component of the mitochondrial permeability transition pore complex. asm.orgnih.govasm.orgnih.gov Although vMIA has no sequence similarity to Bcl-2 family members or other known host proteins, it functionally converges by targeting mitochondria to prevent apoptosis. asm.orgnih.govasm.orgnih.gov

The ability of M11L to interact with Bak and inhibit Bak-mediated apoptosis, as well as its interaction with the peripheral benzodiazepine (B76468) receptor (PBR), a component of the mitochondrial permeability transition pore (PTP) complex, highlights its multifaceted approach to mitochondrial apoptosis inhibition, a strategy also seen in some herpesvirus proteins like vMIA. nih.govasm.orgasm.org

Evolutionary Strategies for Viral Evasion of Host Apoptosis Mediated by this compound

The evolution of M11L and its orthologs reflects the critical need for poxviruses to counteract host apoptosis, a fundamental antiviral defense mechanism. asm.orgnih.govasm.org Viruses have evolved numerous mechanisms to inhibit apoptosis, thereby prolonging the survival of infected cells to facilitate productive replication. scienceopen.com

The presence of M11L orthologs in different poxvirus genera, despite low sequence similarity, suggests convergent or divergent evolution of anti-apoptotic strategies within the family. The acquisition of genes encoding proteins that mimic or interfere with host apoptotic regulators, such as the Bcl-2 family, is a recurring theme in viral evolution. nih.govscienceopen.comrcsb.orgencyclopedia.pub The structural mimicry of Bcl-2 by M11L, despite the lack of primary sequence homology, is a prime example of this evolutionary adaptation. nih.govrcsb.orgnih.govpdbj.org

The functional conservation of M11L and F1L in inhibiting mitochondrial apoptosis, despite their sequence and structural differences (beyond the core Bcl-2 fold), underscores the evolutionary pressure on poxviruses to target this critical checkpoint in the host cell death pathway. asm.orgscienceopen.comebi.ac.uk The variations in their primary targets (Bak/Bax for M11L vs. Bim for F1L) might represent adaptations to the specific host environments or cell types infected by different poxviruses. mdpi.commdpi.com

The finding that M11L can inhibit apoptosis induced by multiple stimuli, including Fas ligand and staurosporine (B1682477), and can block downstream caspase activation, indicates its broad inhibitory effect on the apoptotic cascade. nih.govasm.orgresearchgate.netencyclopedia.pub This broad activity provides a significant advantage for viral survival.

The importance of M11L for viral pathogenesis is evident from studies with M11L knockout viruses, which show attenuated disease phenotypes and reduced viral dissemination. nih.govnih.gov This highlights the evolutionary advantage conferred by the M11L-mediated evasion of apoptosis.

Furthermore, the interaction of M11L with host proteins like Bak, Bax, and components of the mitochondrial permeability transition pore demonstrates how viruses evolve to directly manipulate host cellular machinery to their benefit. nih.govasm.orgnih.govmdpi.comasm.orgresearchgate.netencyclopedia.pub The ability of M11L to bind to these host proteins with affinities comparable to cellular anti-apoptotic proteins suggests a fine-tuning of these interactions through evolutionary processes. nih.gov

The diverse array of anti-apoptotic proteins encoded by poxviruses, including those with Bcl-2-like folds but different functions (e.g., VACV A52 and B14 which inhibit NF-κB), suggests that a progenitor poxvirus may have acquired a gene encoding a Bcl-2-like protein, and subsequent gene duplication and diversification events led to the evolution of proteins targeting different host signaling pathways. mdpi.complos.org This evolutionary flexibility allows poxviruses to employ multiple strategies to circumvent host antiviral responses. asm.orguniprot.org

Table 3: Key Host Apoptotic Proteins Targeted by M11L

Host ProteinTypeRole in ApoptosisM11L Interaction
BakPro-apoptotic Bcl-2Promotes mitochondrial outer membrane permeabilizationBinds/Sequeters nih.govmdpi.comasm.orgrcsb.orgresearchgate.netnih.govencyclopedia.pub
BaxPro-apoptotic Bcl-2Promotes mitochondrial outer membrane permeabilizationBinds/Sequeters nih.govmdpi.comrcsb.orgresearchgate.netnih.govencyclopedia.pub
BimBH3-only Bcl-2Activates Bak and BaxBinds with high affinity mdpi.comresearchgate.netencyclopedia.pub
BidBH3-only Bcl-2Links death receptor pathway to mitochondriaBinds mdpi.comresearchgate.netencyclopedia.pub
BmfBH3-only Bcl-2Promotes apoptosisBinds mdpi.comresearchgate.netencyclopedia.pub
PBRComponent of PTPInvolved in mitochondrial permeability transitionInteracts/Associates nih.govasm.orgasm.org

These interactions highlight the evolutionary pressure on viruses like MYXV to develop proteins that can effectively neutralize key components of the host's intrinsic apoptotic pathway.

Methodological Approaches in M11l Protein Research

Genetic Manipulation and Recombinant Expression Techniques

Genetic studies have been fundamental in understanding the role of M11L in the context of a viral infection and its effects when expressed in isolation.

The creation of myxoma virus variants with a disrupted or deleted M11L gene has been a pivotal strategy to investigate its function. These "knockout" viruses serve as powerful tools to observe the consequences of the protein's absence during infection.

Studies have demonstrated that a myxoma virus with a targeted gene disruption of M11L exhibits a significantly attenuated, nonlethal disease phenotype in rabbits compared to the wild-type virus, which causes lethal myxomatosis. nih.gov The lesions produced by the M11L knockout virus were characterized by pronounced inflammatory activity. nih.gov In cell culture, the absence of M11L has profound effects. For instance, infection of human HOS cells with an M11L deletion mutant (vMyxM11LKO) resulted in a dramatic increase in cell death over time, with approximately 76% of cells unable to exclude trypan blue by 48 hours post-infection. nih.gov This pro-apoptotic phenotype in the absence of M11L was also observed in rabbit T lymphocytes (RL-5 cells) and primary rabbit monocytes. nih.gov These studies unequivocally establish M11L as a critical virulence factor that prevents apoptosis in infected host cells. nih.govnih.gov

Table 1: Phenotypes of M11L Knockout Myxoma Virus

System Phenotype Observed Reference
European RabbitsAttenuated, nonlethal disease with proinflammatory lesions nih.gov
Human HOS CellsIncreased cell death (apoptosis) nih.gov
Rabbit RL-5 LymphocytesApoptosis and aborted virus replication nih.gov
Primary Rabbit MonocytesInduction of apoptosis nih.gov

To study the functions of M11L independent of other viral proteins, researchers have expressed it in various non-permissive mammalian cell lines, such as Rat2 fibroblasts, HeLa cells, and human embryonic kidney (HEK293) cells. nih.govnih.gov This heterologous expression is typically achieved by transfecting cells with plasmids engineered to carry the M11L gene.

Stable expression of M11L in these cell lines has been shown to confer resistance to apoptosis induced by various stimuli. For example, Rat2 fibroblasts and HeLa cells expressing M11L were protected from apoptosis induced by staurosporine (B1682477) and ligands of the peripheral benzodiazepine (B76468) receptor (PBR), such as protoporphyrin IX. nih.gov Similarly, a stable HEK293 cell line constitutively expressing M11L was effectively protected from Fas ligand-induced apoptosis. nih.gov This protection involves the blockade of key apoptotic events, including the release of cytochrome c from mitochondria, the activation of caspase 9, and the cleavage of poly(ADP-ribose) polymerase. nih.gov Furthermore, transient expression of M11L fused to green fluorescent protein (GFP-M11L) in HeLa cells demonstrated its ability to prevent the loss of mitochondrial membrane potential following apoptotic induction. nih.gov These findings highlight that M11L is sufficient to inhibit apoptosis at the mitochondrial level, even outside the context of a viral infection. nih.govnih.gov

Biochemical and Biophysical Characterization of M11L Protein Interactions

Understanding the molecular mechanisms by which M11L exerts its anti-apoptotic effects requires the identification and characterization of its binding partners within the host cell. A variety of biochemical and biophysical assays have been employed for this purpose.

These affinity-based techniques are designed to isolate a protein of interest along with its interacting partners from a complex mixture like a cell lysate.

Pull-down Assays and Immunoprecipitation: In these methods, an antibody specific to the "bait" protein (or a tag fused to it) is used to capture the protein and its bound "prey" proteins. In initial screening experiments using an N-terminally Flag-tagged M11L as bait in transfected 293T cells, pull-down assays followed by mass spectrometry identified the pro-apoptotic Bcl-2 family member Bak as the most frequent interacting partner. nih.gov This interaction was confirmed in virus-infected cells and shown to occur constitutively. nih.gov Further immunoprecipitation studies in cells lacking Bax expression demonstrated that the M11L-Bak interaction is independent of Bax. nih.gov An inducible interaction between M11L and Bax has also been detected in myxoma virus-infected cells using immunoprecipitation. nih.govnih.gov

Tandem Affinity Purification (TAP): This technique involves a two-step purification process that significantly reduces non-specific binding and enhances the purity of the isolated protein complexes. nih.govnih.govcuni.cz The TAP method, utilizing a tag composed of two IgG-binding domains and a calmodulin-binding peptide separated by a TEV protease cleavage site, was employed to isolate M11L binding partners from transfected 293T cells. nih.gov This approach confirmed that M11L specifically binds to Bak and, under some conditions, to Bax, but not to other Bcl-2 family members like Bad, Bid, or Bcl-2. nih.gov

Table 2: Identified Interacting Partners of this compound

Interacting Protein Method of Identification Cell Type Reference
BakPull-down assay, Mass Spectrometry, Immunoprecipitation, Tandem Affinity Purification293T, DU145 nih.gov
BaxPull-down assay, Immunoprecipitation, Tandem Affinity Purification293T, 786-0 nih.govnih.gov
Peripheral Benzodiazepine Receptor (PBR)Cross-linking, ImmunoprecipitationTHP-1, HeLa, BGMK nih.govresearchgate.net

These techniques allow for the study of molecular interactions in living cells, providing spatial and dynamic information.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, that can be used to measure the proximity of two molecules on a nanometer scale. nih.govbecker-hickl.com To investigate the association between M11L and the peripheral benzodiazepine receptor (PBR) in live cells, FRET analysis was performed. nih.govnih.gov In these experiments, an enhanced yellow fluorescent protein (EYFP) was fused to M11L (EYFP-M11L) to serve as the FRET acceptor, and a fluorescent compound that binds to PBR (FGIN-1-27-NBD) was used as the donor. nih.gov The detection of a FRET signal between EYFP-M11L and the PBR-binding compound provided independent confirmation of a close physical association between M11L and PBR at the mitochondria. nih.govnih.gov

Fluorescence Polarization (FP): FP is a technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. moleculardevices.com A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. moleculardevices.com When it binds to a larger protein, its rotation slows, and the polarization of the emitted light increases. moleculardevices.com While specific studies employing fluorescence polarization to analyze M11L interactions are not prominently documented, this technique is well-suited for quantifying the binding affinity between purified recombinant M11L and its interaction partners, such as the BH3 domains of Bak or Bax, in solution.

In vitro assays, which are performed in a controlled environment outside of a living organism, are crucial for demonstrating direct molecular interactions and for dissecting specific functional activities.

To confirm a direct interaction between M11L and Bak, an in vitro binding assay was conducted. nih.gov In this assay, 35S-labeled M11L and unlabeled human Bak were produced and then mixed together. Subsequent immunoprecipitation of Bak resulted in the co-precipitation of the radiolabeled M11L, which was detected by autoradiography. nih.gov This result unequivocally demonstrated that M11L and Bak can bind to each other directly, without the need for other cellular factors. nih.gov

Cellular and In Vivo Models for this compound Functionality

The study of the this compound, a key virulence factor of the Myxoma virus, relies on a variety of cellular and animal models to elucidate its anti-apoptotic functions and its role in viral pathogenesis. These models are instrumental in dissecting the molecular mechanisms by which M11L inhibits programmed cell death and contributes to the virus's ability to overcome host defenses.

Cell Culture Models for Apoptosis Induction and this compound Activity Assessment

A diverse range of established cell lines has been employed to investigate the anti-apoptotic activity of the this compound. These in vitro systems allow for controlled experiments to induce apoptosis and assess the protective effects of M11L expression.

Researchers have utilized various cell lines to study M11L, including Rat2 fibroblasts, human cervical cancer cells (HeLa), human embryonic kidney cells (HEK293), human liver cancer cells (HepG2), human monocytic cells (THP-1), and Jurkat T lymphocytes. nih.govnih.govnih.gov The choice of cell line often depends on the specific aspect of M11L function being investigated, such as its interaction with cellular components or its ability to counteract specific apoptotic stimuli.

A common method to trigger apoptosis in these cell culture models is through the use of chemical inducers, with staurosporine being a frequently used agent. nih.govrupress.orgrupress.org Staurosporine is a broad-spectrum protein kinase inhibitor that effectively induces the intrinsic pathway of apoptosis. rupress.org The anti-apoptotic activity of M11L is then evaluated by its ability to counteract the effects of such inducers.

Several key cellular events are monitored to assess M11L's function. One critical parameter is the maintenance of the mitochondrial membrane potential (ΔΨm). nih.govrupress.org In healthy cells, the inner mitochondrial membrane maintains a high electrical potential, which is dissipated during apoptosis. M11L has been shown to prevent this loss of ΔΨm. nih.govrupress.org Another hallmark of apoptosis is the release of cytochrome c from the mitochondria into the cytosol, an event that M11L has been demonstrated to block. nih.govrupress.org Furthermore, the activation of caspases, a family of proteases that execute the final stages of apoptosis, is a key downstream event. The ability of M11L to prevent the activation of effector caspases, such as caspase-3, and the subsequent cleavage of substrates like poly(ADP-ribose) polymerase (PARP) serves as a direct measure of its anti-apoptotic efficacy. nih.govrupress.org

To facilitate these studies, various expression systems are used. M11L can be expressed transiently or stably in cell lines, either as a standalone protein or as a fusion protein with tags like Green Fluorescent Protein (GFP) to allow for visualization and tracking within the cell. nih.govrupress.org Additionally, recombinant vaccinia virus vectors have been used to overexpress M11L in a variety of cell types. nih.gov The use of M11L knockout Myxoma viruses in these cell lines provides a crucial control to demonstrate that the observed anti-apoptotic effects are directly attributable to the this compound. nih.govnih.gov

Cell LineOrganismCell TypeApoptosis InducerAssessment MethodReference
Rat2RatFibroblastStaurosporineMitochondrial membrane potential nih.gov
HeLaHumanCervical CancerStaurosporine, Fas ligandCytochrome c release, Caspase activation nih.govrupress.org
HEK293HumanEmbryonic KidneyBak overexpressionCaspase activation, PARP cleavage nih.gov
HepG2HumanHepatocyte-derivedNot specifiedMitochondrial localization studies nih.gov
THP-1HumanMonocytic LeukemiaNot specifiedProtein-protein interaction studies nih.gov
JurkatHumanT lymphocyteStaurosporineMitochondrial membrane potential nih.gov

Animal Models for this compound Pathogenesis Studies

To understand the role of the this compound in the context of a whole organism and its contribution to viral disease, researchers rely on animal models. These in vivo systems are essential for studying pathogenesis, viral dissemination, and the interaction of the virus with the host immune system.

The primary and most relevant animal model for studying Myxoma virus pathogenesis is the European rabbit (Oryctolagus cuniculus). nih.govrupress.org This species is the natural host in which Myxoma virus causes the lethal disease myxomatosis. rupress.org A critical experimental approach in this model is the use of a Myxoma virus variant with a targeted deletion of the M11L gene (an M11L knockout virus). nih.govrupress.org Studies have shown that infection of rabbits with this M11L knockout virus results in a significantly attenuated disease phenotype, with the animals often recovering fully. nih.govrupress.org In stark contrast, infection with the wild-type virus leads to rapid and high mortality. nih.govrupress.org This stark difference highlights the crucial role of M11L as a virulence factor. rupress.org These rabbit models have also been instrumental in demonstrating that M11L is particularly important for preventing apoptosis in infected monocytes and macrophages, which are key target cells for the virus. nih.gov

In addition to the rabbit model, mouse models have been increasingly used, particularly to investigate the oncolytic (cancer-killing) properties of Myxoma virus. nih.govnih.govaacrjournals.org While mice are not a natural host for Myxoma virus, many mouse tumor cell lines are permissive to infection. researchgate.net Immunocompetent mouse models, where the animals have a fully functional immune system, are particularly valuable. nih.govaacrjournals.org Syngeneic tumor models, in which mouse tumor cell lines are implanted into mice of the same genetic background, are commonly used. nih.gov These models allow researchers to study not only the direct oncolytic effects of the virus but also the interplay between the virus, the tumor, and the host's innate and adaptive immune responses. aacrjournals.org The anti-apoptotic function of M11L is relevant in this context as it can influence the survival of the infected cancer cells, potentially enhancing viral replication within the tumor and modulating the subsequent anti-tumor immune response.

Animal ModelRelevanceKey Research ApplicationExperimental ApproachReference
European Rabbit (Oryctolagus cuniculus)Natural host for Myxoma virusStudying myxomatosis pathogenesis and M11L as a virulence factorInfection with wild-type vs. M11L knockout Myxoma virus nih.govrupress.org
Immunocompetent MouseModel for oncolytic virotherapyEvaluating anti-tumor efficacy and immune responseSyngeneic tumor models (e.g., B16 melanoma, glioma) nih.govaacrjournals.orgresearchgate.net

Structural Biology Techniques for this compound Analysis

The primary technique that has been successfully applied to determine the structure of M11L is X-ray crystallography . nih.govnih.gov This powerful method involves crystallizing the purified protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which a detailed atomic model of the protein's structure can be built. nih.gov The crystal structure of M11L was solved to a resolution of 2.91 Å. nih.govnih.gov This structural determination revealed that despite having no significant sequence similarity to the Bcl-2 family of proteins, M11L is a structural homolog of Bcl-2. nih.govrcsb.org This discovery was a significant breakthrough, as it provided a molecular basis for M11L's ability to mimic the function of anti-apoptotic Bcl-2 proteins by binding to and inhibiting pro-apoptotic proteins like Bak and Bax. nih.govrcsb.org

In conjunction with structural determination, other biophysical techniques are used to study the interactions of M11L. Fluorescence polarization , for instance, has been used to measure the binding affinity of M11L to peptides derived from its binding partners, such as a peptide from the BH3 domain of Bak. nih.govnih.gov This technique provides quantitative data on the strength of the interaction between M11L and other proteins, further elucidating its mechanism of action. nih.gov

Emerging Questions and Future Research Directions for M11l Protein

Refined Understanding of M11L Protein's Molecular Mechanisms of Action

While it is established that M11L localizes to mitochondria and inhibits apoptosis, a more refined understanding of its precise molecular mechanisms is still emerging rupress.orgnih.gov. M11L has been shown to block staurosporine-induced apoptosis by preventing mitochondria from undergoing a permeability transition nih.govnih.gov. This effect is linked to its interaction with the mitochondrial peripheral benzodiazepine (B76468) receptor (PBR), also known as the translocator protein (TSPO), a component of the mitochondrial permeability transition pore (mPTP) complex rupress.orgrupress.orgnih.gov. M11L physically associates with PBR, and this interaction is considered biologically relevant for its anti-apoptotic function rupress.orgnih.gov.

Furthermore, M11L interacts with key pro-apoptotic proteins of the Bcl-2 family, including Bak and Bax asm.orgasm.orgmdpi.compdbj.orgresearchgate.netnih.gov. Structural studies have revealed that M11L adopts a monomeric Bcl-2 fold with a ligand-binding groove that engages pro-apoptotic Bcl-2 proteins mdpi.compdbj.orgresearchgate.net. Functional studies suggest that M11L primarily sequesters Bak and Bax, thereby blocking their activation and the subsequent release of cytochrome c from mitochondria mdpi.compdbj.orgresearchgate.net.

Future research should aim to fully elucidate the interplay between M11L's interaction with PBR and its interaction with Bak and Bax. Are these mechanisms independent or interconnected? Does the binding of M11L to PBR influence its ability to sequester Bak and Bax, or vice versa? Investigating the structural dynamics of these interactions under different cellular conditions and in the presence of various apoptotic stimuli will be crucial. Advanced techniques such as cryo-electron microscopy and single-molecule studies could provide unprecedented detail on the formation and regulation of M11L-containing protein complexes at the mitochondrial membrane.

Identification of Additional Host Targets and Regulatory Networks of this compound

While PBR, Bak, and Bax have been identified as key interaction partners of M11L, it is possible that M11L interacts with additional host proteins or influences other cellular pathways beyond the direct inhibition of the mitochondrial apoptotic pathway asm.orgrupress.orgasm.orgmdpi.comnih.govnih.gov. Some studies have indicated potential interactions with other pro-apoptotic Bcl-2 family members like Bim and Bid, although the primary sequestration appears to involve Bak and Bax mdpi.comresearchgate.net.

M11L's role in inhibiting apoptosis of infected monocytes/macrophages suggests potential interactions with host factors specific to these cell types or with components of the host immune response nih.govnih.gov. The observation that M11L knockout viruses induce a profound proinflammatory phenotype in rabbits further hints at a broader role for M11L in modulating host responses beyond just preventing cell death rupress.orgnih.govnih.gov.

Future studies should utilize unbiased approaches, such as comprehensive proteomic screens (e.g., affinity purification followed by mass spectrometry) in relevant host cell types (particularly monocytes and macrophages), to identify novel M11L interaction partners nih.gov. Furthermore, investigating the impact of M11L expression on global gene expression and protein phosphorylation profiles could reveal regulatory networks influenced by this viral protein. Understanding these additional targets and networks will provide a more complete picture of how M11L contributes to viral pathogenesis and immune evasion.

Implications of this compound Research for Fundamental Cell Death Biology

The study of viral anti-apoptotic proteins like M11L has significantly contributed to our understanding of fundamental cell death biology embopress.orgplos.org. By developing strategies to counteract host apoptotic mechanisms, viruses provide valuable tools for dissecting these complex pathways embopress.orgplos.org. M11L, with its unique structural fold and ability to target both PBR and key Bcl-2 family members, offers a distinct perspective on the regulation of mitochondrial apoptosis compared to viral or cellular Bcl-2 homologs mdpi.compdbj.orgnih.govresearchgate.net.

Further research into M11L can provide deeper insights into the regulation of the mitochondrial permeability transition pore and the activation mechanisms of Bak and Bax rupress.orgnih.govresearchgate.net. Understanding how M11L effectively neutralizes these pro-apoptotic signals could reveal novel regulatory nodes or mechanisms within the apoptotic cascade that were previously unappreciated.

Moreover, studying M11L's impact on different cell types, particularly immune cells, can shed light on cell-specific variations in apoptotic pathways and how these can be targeted. The finding that M11L is specifically required to inhibit apoptosis in monocytes/macrophages during MYXV infection highlights the potential for cell-type-specific regulation of apoptosis nih.govnih.gov.

Development of Novel Research Tools and Methodologies for this compound Studies

Progress in understanding M11L is closely linked to the availability of appropriate research tools and methodologies. While studies have utilized techniques such as immunofluorescence, confocal microscopy, immunoprecipitation, Western blotting, and cross-linking, the development of more sophisticated tools could accelerate research rupress.orgnih.govnih.govnih.govnih.gov.

Future research directions should include the development of highly specific antibodies or probes for detecting and tracking M11L in live cells. Genetically encoded sensors that can report on the conformational state or interaction status of M11L or its binding partners in real-time would be invaluable for studying its dynamic behavior. The creation of stable cell lines expressing inducible M11L or M11L mutants could facilitate controlled studies of its function.

Furthermore, the development of advanced imaging techniques with higher resolution and sensitivity could allow for the visualization of M11L interactions with its targets at the mitochondrial membrane with greater precision. Computational modeling and simulation approaches, informed by structural data, could also aid in predicting and understanding the molecular interactions and dynamics of M11L. The availability of standardized M11L constructs and reagents would also promote reproducibility and collaboration within the research community.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine M11L’s interaction with mitochondrial permeability transition pores (MPTP) and its antiapoptotic mechanism?

  • Methodological Answer : Co-immunoprecipitation (Co-IP) and fluorescence resonance energy transfer (FRET) are key techniques. For instance, FRET analysis using EYFP-M11L chimeras and fluorescent ligands like FGIN-1–27-NBD can visualize proximity between M11L and the peripheral benzodiazepine receptor (PBR), a component of the MPTP . Cross-linking assays further confirm physical associations, as demonstrated in studies where M11L-PBR complexes were stabilized .

Q. How does M11L structurally mimic Bcl-2 despite lacking sequence homology?

  • Methodological Answer : X-ray crystallography (resolved to 2.91 Å) revealed that M11L adopts a Bcl-2-like fold with a hydrophobic groove, enabling interaction with pro-apoptotic proteins Bak/Bax. Structural alignment tools (e.g., PyMOL) and fluorescence polarization assays using Bak BH3-derived peptides (e.g., GQVGRQLAIIGDCINR) confirm binding affinities (Kd ≈ 4.86 mM), comparable to Bcl-2/Bcl-xL .

Q. What cellular models are suitable for studying M11L’s inhibition of mitochondrial apoptosis?

  • Methodological Answer : Primary leukocytes or immortalized cell lines (e.g., HeLa) infected with myxoma virus are common. Apoptosis is quantified via caspase-3/7 activity assays, mitochondrial membrane potential (ΔΨm) measurements (e.g., JC-1 staining), and cytochrome c release assays. Overexpression of Bcl-2 serves as a comparative control .

Advanced Research Questions

Q. How do researchers resolve contradictions in M11L’s functional efficacy compared to endogenous Bcl-2?

  • Methodological Answer : While M11L shows greater antiapoptotic potency in some contexts (e.g., mitochondrial protection during viral infection), Bcl-2 overexpression can sensitize cells to death under stress. Dose-response experiments using inducible expression systems and RNAi knockdowns help clarify context-dependent effects. Structural comparisons highlight M11L’s lack of regulatory loops present in Bcl-2, which may enhance stability under stress .

Q. What experimental strategies validate M11L’s dual binding to Bak and Bax, given their divergent BH3 domains?

  • Methodological Answer : Competitive binding assays with labeled BH3 peptides (e.g., Bak vs. Bax) and surface plasmon resonance (SPR) quantify specificity. Mutagenesis of M11L’s hydrophobic groove residues (e.g., D143) disrupts interactions, as shown in fluorescence polarization and co-localization studies . Structural modeling (e.g., AlphaFold) predicts interface compatibility, validated by cryo-EM or NMR .

Q. How can conflicting data on M11L’s binding affinity to Bak/Bax be reconciled across studies?

  • Methodological Answer : Variations arise from peptide length (full-length vs. BH3-only), assay conditions (e.g., ionic strength), and protein tags. Standardizing peptide synthesis (e.g., HPLC-purified, TFA-free) and using full-length Bak/Bax in liposome-based assays improve physiological relevance. Meta-analyses of published Kd values (e.g., Bcl-xL: 0.5 mM; M11L: ~4.9 mM) contextualize discrepancies .

Q. What methodologies address challenges in studying M11L’s immunomodulatory roles beyond apoptosis inhibition?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) of infected cells identifies M11L-dependent cytokine modulation. Co-culture systems with immune cells (e.g., macrophages) and flow cytometry assess viral dissemination efficiency. Knockout viruses (ΔM11L) paired with mitochondrial stress inducers (e.g., staurosporine) dissect apoptosis-independent pathways .

Data Presentation and Reproducibility

Q. How should researchers report structural and functional data on M11L to ensure reproducibility?

  • Methodological Answer :

  • Structural Data : Include PDB accession codes, refinement statistics (e.g., R-factor), and electron density maps. Annotate unresolved regions (e.g., flexible loops) .
  • Binding Assays : Specify peptide sequences, fluorescent tags (e.g., fluorescein), and buffer conditions. Use internal controls (e.g., Bcl-2/Bak interactions) .
  • Functional Studies : Detail viral strains (e.g., SG33 vs. Lausanne), MOI, and apoptosis assay timepoints .

Q. What statistical approaches are recommended for analyzing M11L’s dose-dependent effects on apoptosis?

  • Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response curves) calculates EC50/IC50 values. ANOVA with post-hoc tests (e.g., Tukey’s) compares multiple conditions. Power analysis ensures adequate sample sizes, especially for subtle phenotypes .

Tables of Key Findings

Property M11L Bcl-2 Method Reference
Bak BH3 Binding Affinity 4.86 ± 0.33 mM12.7 mMFluorescence Polarization
Structural Resolution 2.91 Å (X-ray)1.8 Å (NMR, Bcl-xL)X-ray Crystallography
Apoptosis Inhibition Blocks Bax conformational changeInhibits Bak activationCytochrome c Release Assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.